![molecular formula C12H13ClO3 B14675283 [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride CAS No. 40926-76-9](/img/structure/B14675283.png)
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride: is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and an acetyl chloride group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride typically involves the reaction of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid+SOCl2→[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Catalysts: Pyridine or triethylamine to neutralize the generated HCl
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The reactive acetyl chloride group allows for the conjugation of this compound to biomolecules such as proteins and peptides, facilitating the study of biological processes.
Medicine:
Drug Development: This compound can be used in the development of new drugs by serving as a building block for the synthesis of bioactive molecules.
Industry:
Polymer Chemistry: this compound can be used in the modification of polymers to introduce functional groups that enhance material properties.
Wirkmechanismus
The mechanism of action of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The presence of the acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride imparts unique reactivity compared to eugenol and isoeugenol. This makes it a valuable intermediate in organic synthesis, particularly for acylation reactions.
Eigenschaften
CAS-Nummer |
40926-76-9 |
|---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
2-(2-methoxy-4-prop-2-enylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H13ClO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3 |
InChI-Schlüssel |
JMNHQSMVSLBPBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


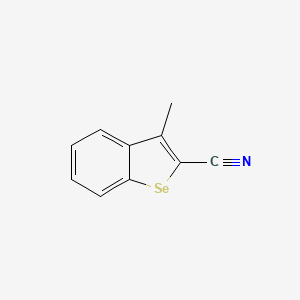
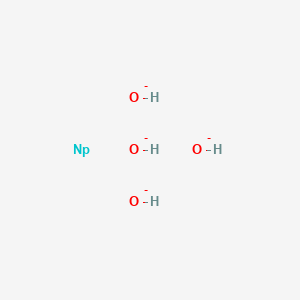
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
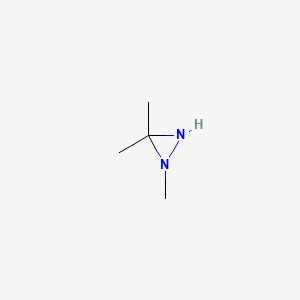
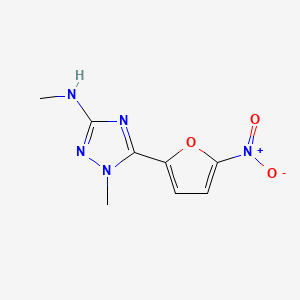
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
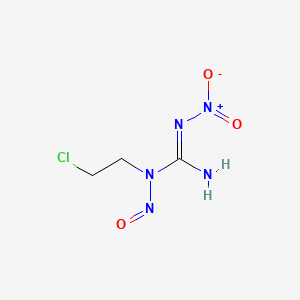
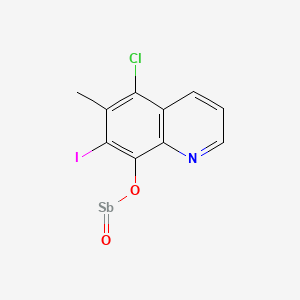
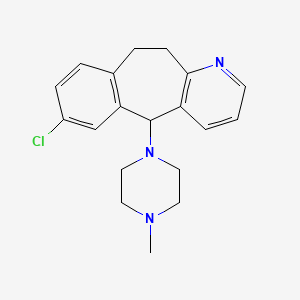

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
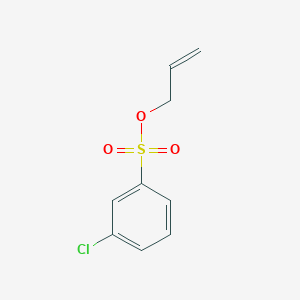
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

